molecular formula C21H17ClN4OS B2908015 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-27-3

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2908015
CAS No.: 496019-27-3
M. Wt: 408.9
InChI Key: MLJOPGDZQJFQIY-UHFFFAOYSA-N
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Description

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions to introduce the amino, chlorophenethyl, and pyridinyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino group at the 3-position and the pyridinyl group at the 6-position.

    Amidation Reactions: Formation of the carboxamide linkage with the 3-chlorophenethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: Halogenation or alkylation reactions can occur at the pyridinyl or phenethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the chlorophenethyl group.

    N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the amino group.

    3-amino-N-(3-chlorophenethyl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the pyridinyl group.

Uniqueness

The uniqueness of 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-N-[2-(3-chlorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-15-3-1-2-13(12-15)6-11-25-20(27)19-18(23)16-4-5-17(26-21(16)28-19)14-7-9-24-10-8-14/h1-5,7-10,12H,6,11,23H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOPGDZQJFQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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